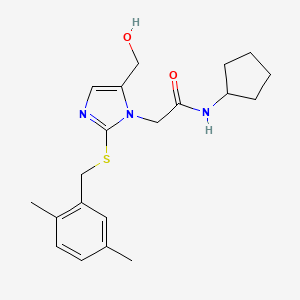
N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C20H27N3O2S and its molecular weight is 373.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-cyclopentyl-2-(2-((2,5-dimethylbenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a compound that has garnered attention for its potential biological activity, particularly in pharmacology and agricultural applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be broken down into key functional groups that contribute to its biological activity:
- Cyclopentyl Group : This moiety may influence lipophilicity and membrane permeability.
- Imidazole Ring : Known for its role in biological systems, the imidazole ring can interact with various biological targets, including enzymes and receptors.
- Thioether Linkage : The presence of sulfur in the thioether group can enhance the compound's reactivity and interaction with biological molecules.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, 1,2-dithiolone derivatives have been documented as effective microbicidal agents in agricultural settings, suggesting that similar structures may possess fungicidal or bactericidal properties .
Antitumor Activity
In vitro studies on related compounds have demonstrated significant antitumor activity. For example, derivatives with imidazole rings have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation . The mechanism often involves the modulation of signaling pathways related to cell survival and death.
The biological activity of this compound likely involves interaction with specific receptors or enzymes. The imidazole component may act as a ligand for G protein-coupled receptors (GPCRs), which are pivotal in numerous physiological processes. Activation or inhibition of these receptors can lead to downstream effects such as altered gene expression and metabolic changes .
Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial efficacy of similar thioether compounds found that they effectively inhibited the growth of several fungal pathogens. The study utilized a series of bioassays to evaluate the minimum inhibitory concentrations (MICs), revealing that modifications to the thioether structure significantly influenced potency .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Compound A | 25 | Candida albicans |
| N-cyclopentyl derivative | 15 | Aspergillus niger |
Study 2: Antitumor Activity
Another research effort focused on the antitumor activity of imidazole derivatives. The results indicated that these compounds could effectively induce apoptosis in L1210 leukemia cells through a caspase-dependent pathway. The study highlighted the importance of structural features in enhancing cytotoxicity against cancer cells .
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Reference Drug | 10 | L1210 |
| N-cyclopentyl derivative | 5 | L1210 |
Properties
IUPAC Name |
N-cyclopentyl-2-[2-[(2,5-dimethylphenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-14-7-8-15(2)16(9-14)13-26-20-21-10-18(12-24)23(20)11-19(25)22-17-5-3-4-6-17/h7-10,17,24H,3-6,11-13H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVZBPITJSJJMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














